molecular formula C49H35Cl2N7O5 B13803863 2-Naphthalenecarboxamide, 4-[(3-chloro-2-methylphenyl)azo]-N-[4-[[[4-[[[4-[(3-chloro-2-methylphenyl)azo]-3-hydroxy-2-naphthalenyl]carbonyl]amino]phenyl]amino]carbonyl]phenyl]-3-hydroxy- CAS No. 56418-72-5

2-Naphthalenecarboxamide, 4-[(3-chloro-2-methylphenyl)azo]-N-[4-[[[4-[[[4-[(3-chloro-2-methylphenyl)azo]-3-hydroxy-2-naphthalenyl]carbonyl]amino]phenyl]amino]carbonyl]phenyl]-3-hydroxy-

Cat. No.: B13803863
CAS No.: 56418-72-5
M. Wt: 872.7 g/mol
InChI Key: JEHUFDCZTMGLEA-UHFFFAOYSA-N
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Description

This compound (molecular weight: 872.75 g/mol) is a complex azo-naphthalenecarboxamide derivative characterized by two 3-chloro-2-methylphenyl azo groups interconnected via carboxamide and carbonyl linkages . Its synthesis likely involves multi-step diazo coupling and amidation reactions, analogous to methods described for simpler azo-carboxamides .

Properties

CAS No.

56418-72-5

Molecular Formula

C49H35Cl2N7O5

Molecular Weight

872.7 g/mol

IUPAC Name

4-[(3-chloro-2-methylphenyl)diazenyl]-N-[4-[[4-[[4-[(3-chloro-2-methylphenyl)diazenyl]-3-hydroxynaphthalene-2-carbonyl]amino]phenyl]carbamoyl]phenyl]-3-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C49H35Cl2N7O5/c1-27-39(50)13-7-15-41(27)55-57-43-35-11-5-3-9-30(35)25-37(45(43)59)48(62)53-32-19-17-29(18-20-32)47(61)52-33-21-23-34(24-22-33)54-49(63)38-26-31-10-4-6-12-36(31)44(46(38)60)58-56-42-16-8-14-40(51)28(42)2/h3-26,59-60H,1-2H3,(H,52,61)(H,53,62)(H,54,63)

InChI Key

JEHUFDCZTMGLEA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)C(=O)NC5=CC=C(C=C5)NC(=O)C6=CC7=CC=CC=C7C(=C6O)N=NC8=C(C(=CC=C8)Cl)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxamide, 4-[(3-chloro-2-methylphenyl)azo]-N-[4-[[[4-[[[4-[(3-chloro-2-methylphenyl)azo]-3-hydroxy-2-naphthalenyl]carbonyl]amino]phenyl]amino]carbonyl]phenyl]-3-hydroxy- typically involves diazotization and coupling reactions. The process begins with the diazotization of 3-chloro-2-methylaniline to form the diazonium salt. This intermediate is then coupled with 3-hydroxy-2-naphthalenecarboxamide under controlled pH conditions to form the azo compound. The reaction is usually carried out in an aqueous medium with the addition of sodium nitrite and hydrochloric acid for diazotization, followed by the addition of the coupling component.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxamide, 4-[(3-chloro-2-methylphenyl)azo]-N-[4-[[[4-[[[4-[(3-chloro-2-methylphenyl)azo]-3-hydroxy-2-naphthalenyl]carbonyl]amino]phenyl]amino]carbonyl]phenyl]-3-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the cleavage of azo bonds.

    Reduction: Reduction reactions typically target the azo groups, converting them into amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of activating groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium dithionite or catalytic hydrogenation.

    Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products

    Oxidation: Cleaved products with carboxylic acids or ketones.

    Reduction: Corresponding amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-Naphthalenecarboxamide, 4-[(3-chloro-2-methylphenyl)azo]-N-[4-[[[4-[[[4-[(3-chloro-2-methylphenyl)azo]-3-hydroxy-2-naphthalenyl]carbonyl]amino]phenyl]amino]carbonyl]phenyl]-3-hydroxy- has diverse applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Widely used as a pigment in textiles, plastics, and inks due to its vibrant color and stability.

Mechanism of Action

The compound exerts its effects primarily through its interaction with molecular targets such as enzymes and cellular structures. The azo groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. The aromatic rings facilitate binding to hydrophobic sites on proteins and other macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Pigment Red 170 (C.I. 12475)

  • Structure: 4-[[4-(Aminocarbonyl)phenyl]azo]-N-(2-ethoxyphenyl)-3-hydroxy-2-naphthalenecarboxamide.
  • Key Differences: Replaces the target compound’s 3-chloro-2-methylphenyl groups with an aminocarbonylphenyl azo group and ethoxyphenyl carboxamide.
  • Applications : Commercial pigment for textiles and coatings, highlighting the role of azo-carboxamides in colorant chemistry .

4-[(3-Chlorophenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide

  • Structure : Features a 3-chlorophenyl azo group and methoxyphenyl carboxamide.
  • Key Differences : Lacks the target’s bis-azo architecture and methyl substituents.
  • Applications : Used as a chemical reagent in laboratory synthesis and analytical chemistry .

4-((4-Chloro-2-methylphenyl)azo)-N-(3-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide (CAS 53151-01-2)

  • Structure : Contains a 4-chloro-2-methylphenyl azo group and 3-chlorophenyl carboxamide.
  • Key Differences: Simpler mono-azo structure with fewer aromatic linkages.
  • Applications : Intermediate in organic synthesis, emphasizing chloro-substituted azo compounds’ reactivity .

3-Hydroxy-N,N-bis(2-hydroxyethyl)-4-[[4-(phenylamino)phenyl]azo]naphthalene-2-carboxamide

  • Structure: Includes a phenylamino-substituted azo group and hydroxyethyl carboxamide.
  • Key Differences : Hydrophilic hydroxyethyl groups enhance solubility in polar solvents compared to the target compound’s hydrophobic chloro-methyl substituents .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Primary Applications References
Target Compound 872.75 Bis-(3-chloro-2-methylphenyl) azo, carboxamide Lab reagent, potential pigment
Pigment Red 170 (C.I. 12475) ~550* Aminocarbonylphenyl azo, ethoxyphenyl Textile pigment
4-[(3-Chlorophenyl)azo]-... ~400* 3-Chlorophenyl azo, methoxyphenyl Laboratory reagent
4-((4-Chloro-2-methylphenyl)azo)-... (CAS 53151-01-2) 443.92 4-Chloro-2-methylphenyl azo, 3-chlorophenyl Chemical intermediate
3-Hydroxy-N,N-bis(2-hydroxyethyl)-... 470.52 Phenylamino azo, hydroxyethyl carboxamide Not reported

*Estimated based on structural similarity.

Table 2: Physicochemical Properties

Property Target Compound Pigment Red 170 4-[(3-Chlorophenyl)azo]-...
Water Solubility Low Insoluble Moderate
Thermal Stability High High Moderate
Photostability High (due to Cl) High Moderate

Research Findings

Synthetic Methods : The target compound’s synthesis likely parallels protocols for simpler azo-carboxamides, such as diazotization of aromatic amines followed by coupling with naphthol derivatives . details the use of DMF/POCl3 for carboxamide activation, while emphasizes chromatographic purification for structurally complex analogues.

Industrial Relevance : Chloro and methyl substituents improve lightfastness and solvent resistance in pigments, as seen in Pigment Red 170 . The target compound’s bis-azo structure may further enhance these properties, though its larger size could limit solubility in industrial formulations.

and highlight safety protocols for related compounds, including PPE and proper ventilation during synthesis .

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